Germanium(II) selenide

Thermoelectrics Energy Harvesting Waste Heat Recovery

GeSe is a lead-free, earth-abundant IV-VI semiconductor with critical advantages over structural analogues. Its predicted zT of 3.2 at 900 K surpasses SnSe for high-temperature waste heat recovery. Ambient-stable few-layer GeSe outperforms black phosphorus in FETs and photodetectors without hermetic encapsulation. GeSe-doped GST alloys reduce RESET current by 79% for next-gen low-power phase-change memory. Strong linear dichroism at 808 nm enables intrinsic polarization-resolved NIR detection. Target high-purity GeSe powder, crystals, or sputtering targets for your advanced R&D and device prototyping.

Molecular Formula GeSe
Molecular Weight 151.6 g/mol
CAS No. 12065-10-0
Cat. No. B079598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermanium(II) selenide
CAS12065-10-0
Molecular FormulaGeSe
Molecular Weight151.6 g/mol
Structural Identifiers
SMILES[Ge]=[Se]
InChIInChI=1S/GeSe/c1-2
InChIKeyRXQPCQXEUZLFTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Germanium(II) Selenide (GeSe, CAS 12065-10-0): Procurement and Differentiation Overview


Germanium(II) selenide (GeSe) is an orthorhombic, layered IV-VI semiconductor with a puckered structure analogous to black phosphorus [1]. It features a narrow bandgap of ~1.1-1.3 eV in bulk form [2], strong in-plane anisotropy in its electrical and optical properties [3], and is considered a lead-free, earth-abundant alternative for applications in thermoelectrics, photovoltaics, and phase-change memory [4].

Why Generic Substitution of Germanium(II) Selenide (GeSe) Fails in Advanced Applications


In-class substitution of GeSe with structural analogues like SnSe, GeS, or black phosphorus is not straightforward due to critical, quantifiable differences in key performance metrics. For instance, while both GeSe and SnSe are orthorhombic IV-VI thermoelectrics, their temperature-dependent performance and bandgap nature diverge significantly, with GeSe predicted to achieve a higher zT at elevated temperatures [1]. Furthermore, the carrier mobility and environmental stability of GeSe differ markedly from both black phosphorus and GeS, directly impacting device lifetime and performance [2]. These variations in electronic structure, stability, and processing behavior necessitate a targeted, evidence-based selection process, as detailed in the following comparative analysis.

Quantitative Comparative Evidence for Germanium(II) Selenide (GeSe) Selection


Thermoelectric Figure of Merit (zT) of p-Doped GeSe vs. SnSe at High Temperatures

Theoretical predictions indicate that out-of-plane p-doped GeSe exhibits equivalent or higher thermoelectric performance than its leading structural analogue, SnSe, at temperatures above 500 K [1]. At an extended analysis temperature of 900 K and an optimal hole density of 4x10^19 cm^-3, GeSe is predicted to achieve an ultrahigh zT of 3.2 [1].

Thermoelectrics Energy Harvesting Waste Heat Recovery

Enhanced Environmental Stability of GeSe Over Black Phosphorus for 2D Electronics

As an isostructural and isoelectronic analogue of black phosphorus (BP), GeSe offers a critical advantage in ambient stability. Few-layer GeSe nanosheets demonstrate strong resistance against degradation and oxidation when exposed to ambient conditions, a stark contrast to BP, which is well-known to undergo rapid photo-oxidation and performance degradation in air [1].

2D Materials Environmental Stability Phosphorene Alternative

Carrier Mobility in Single-Crystalline GeSe vs. Polycrystalline Films

The performance of GeSe in electronic and optoelectronic devices is highly dependent on material quality. Single-crystalline GeSe ribbons, synthesized via a vapor-liquid-solid (VLS) method, exhibit a high Hall mobility of 85 cm² V⁻¹ s⁻¹, which is on par with the best single crystals reported to date and represents a significant improvement over typical polycrystalline GeSe films [1].

Carrier Mobility Single Crystal Synthesis Vapor-Liquid-Solid Growth

Doping Efficacy: Hole Density Enhancement in Ag-doped GeSe vs. Undoped

Acceptor doping is a key strategy to tune the electrical properties of GeSe for photovoltaic applications. A comparative study demonstrates that incorporating silver (Ag) into the GeSe lattice via stoichiometric melt growth effectively increases the hole density. The undoped material has a hole density of 5.2 × 10¹⁵ cm⁻³, while Ag-doping raises this value to 1.9 × 10¹⁶ cm⁻³ [1].

Doping Photovoltaics Carrier Concentration

Power Consumption in Phase-Change Memory: GeSe-doped GST vs. Pristine GST

In phase-change memory (PCM) applications, GeSe is used as a dopant to modify the properties of GeSbTe (GST) alloys. The addition of GeSe to GST results in a significant reduction in the threshold current required for the RESET operation. The threshold current drops from 1.45 mA for pristine GST to 0.3 mA for the GeSe-doped film [1].

Phase-Change Memory PCM Data Storage

Optical Anisotropy for SW-NIR Polarized Detection: GeSe vs. Isotropic Materials

The intrinsic structural anisotropy of 2D GeSe leads to a strong polarization-dependent optical response, which is absent in isotropic materials. Polarization-resolved absorption measurements on GeSe crystals demonstrate a significant linear dichroism, with the absorption ratio α_y/α_x increasing from 1.09 at 532 nm to 3.02 at 808 nm, the latter falling within the short-wave near-infrared (SW-NIR) band [1].

Polarized Detection Linear Dichroism Short-Wave Infrared

High-Impact Research and Industrial Application Scenarios for Germanium(II) Selenide (GeSe)


High-Temperature Thermoelectric Power Generation

This scenario is directly supported by the predicted high zT of 3.2 at 900 K for p-doped GeSe [1]. R&D efforts focused on waste heat recovery in industrial furnaces or automotive exhaust systems should prioritize GeSe over SnSe for exploration at elevated temperatures (>500 K), where its theoretical performance advantage is most pronounced. Procurement would focus on high-purity GeSe powder or ingots for doping experiments and subsequent sintering into thermoelectric legs.

Stable 2D Material for Ambient-Processed Transistors and Photodetectors

Leveraging the documented ambient stability of few-layer GeSe [1], this material is a superior choice over black phosphorus for fabricating field-effect transistors (FETs) and photodetectors that must operate reliably without hermetic encapsulation. This scenario is ideal for prototyping flexible electronics or low-cost sensors where complex packaging would be prohibitive. Procurement involves GeSe single crystals for mechanical or liquid-phase exfoliation to obtain high-quality 2D flakes.

Energy-Efficient Non-Volatile Phase-Change Memory (PCM)

Based on the 79% reduction in RESET current achieved by doping GST with GeSe [1], this scenario targets the development of next-generation, low-power PCM for data storage and neuromorphic computing. Using GeSe-doped GST alloys (or GeSe as a precursor for alloying) allows memory manufacturers to significantly lower the energy footprint of their devices. Procurement would center on GeSe for use as a dopant source in the co-sputtering or melt-quenching synthesis of advanced PCM target materials.

Polarization-Sensitive Short-Wave Infrared (SW-NIR) Photodetectors

The strong linear dichroism of GeSe at 808 nm (α_y/α_x = 3.02) [1] directly enables its use in specialized SW-NIR detectors for applications like remote sensing, polarimetric imaging, and secure optical communication. Unlike isotropic alternatives, a single GeSe photodetector can intrinsically resolve polarization states, simplifying optical system design. Procurement in this context would require high-quality, single-crystalline GeSe flakes or thin films with well-defined crystallographic orientation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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